![molecular formula C11H9N3O5 B14654428 (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal](/img/structure/B14654428.png)
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal is an organic compound characterized by its unique structure, which includes a dinitrophenyl group attached to a penta-2,4-dienal backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal typically involves the reaction of 2,4-dinitroaniline with a suitable aldehyde under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to purification techniques, such as recrystallization or chromatography, to isolate the pure compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing automated systems for precise control of reaction parameters. The final product is subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.
Chemical Reactions Analysis
Types of Reactions
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride are used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal involves its interaction with specific molecular targets. The compound’s dinitrophenyl group can interact with proteins and enzymes, potentially inhibiting their activity. This interaction may involve the formation of covalent bonds or non-covalent interactions, leading to changes in the target molecule’s function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienone
- (2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienamine
Uniqueness
(2E,4E)-5-[(2,4-dinitrophenyl)amino]-penta-2,4-dienal is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H9N3O5 |
|---|---|
Molecular Weight |
263.21 g/mol |
IUPAC Name |
(2E,4E)-5-(2,4-dinitroanilino)penta-2,4-dienal |
InChI |
InChI=1S/C11H9N3O5/c15-7-3-1-2-6-12-10-5-4-9(13(16)17)8-11(10)14(18)19/h1-8,12H/b3-1+,6-2+ |
InChI Key |
BKAXRHZDPTUAIN-DHWRHDBVSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N/C=C/C=C/C=O |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC=CC=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


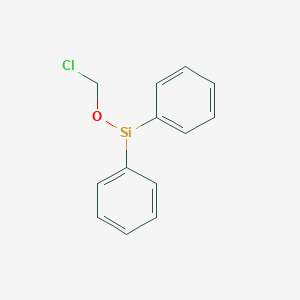

![[2-(2-Chlorophenoxy)pyridin-4-yl]acetic acid](/img/structure/B14654367.png)
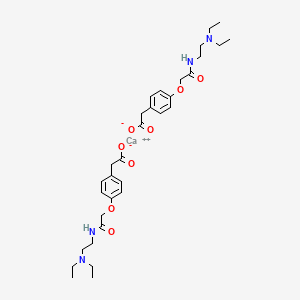


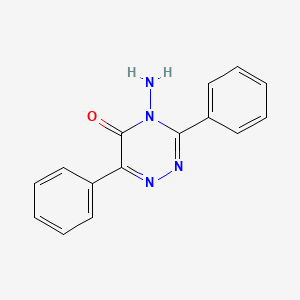
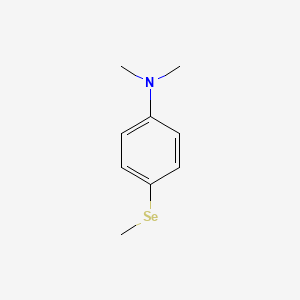
![1,3-Bis(2-hydroxyethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B14654396.png)
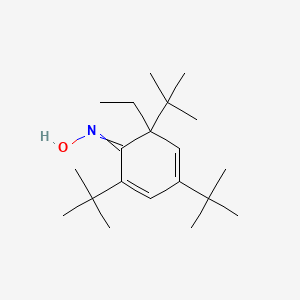
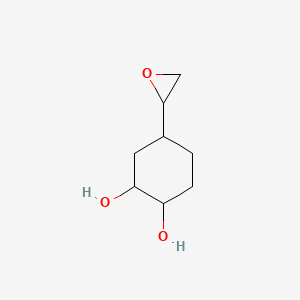
![4-Chlorobicyclo[2.2.1]heptan-2-one](/img/structure/B14654412.png)
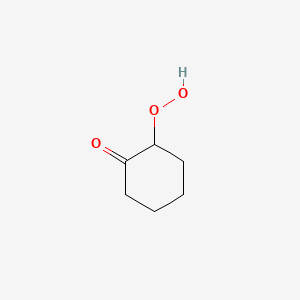
![N-{[Methoxy(dimethyl)silyl]methyl}prop-2-en-1-amine](/img/structure/B14654422.png)
